molecular formula C21H27N3O2 B2695355 N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 1049437-66-2

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2695355
CAS RN: 1049437-66-2
M. Wt: 353.466
InChI Key: GDTNSCNVWMPGNJ-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as PEAQX, is a compound that has been extensively studied for its potential therapeutic applications. PEAQX is a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

Research has explored the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives, revealing their potential as antioxidants, analgesics, and anti-inflammatory agents. One study detailed the synthesis process and characterized the compound's structure through various analytical methods. The synthesized compound exhibited significant DPPH radical scavenging activity, indicating its antioxidant capacity. Additionally, it showed noticeable analgesic and anti-inflammatory activities in vivo, compared to standard drugs, suggesting its potential for therapeutic applications in managing pain and inflammation (Nayak et al., 2014).

Memory Enhancement Effects

Another area of interest has been the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice. The study synthesized the compound using a series of chemical reactions and evaluated its impact on memory through the swimming maze test. Results suggested that the compound has potential effects on enhancing memory ability in mice, providing a basis for further research into its mechanisms and potential as a cognitive enhancer (Li Ming-zhu, 2008).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-18-7-9-20(10-8-18)26-17-21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTNSCNVWMPGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

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